molecular formula C15H23GdO7 B7800116 Gadolinium(III) 2,4-pentanedionate hydrate, REacton|r, 99.9% (REO)

Gadolinium(III) 2,4-pentanedionate hydrate, REacton|r, 99.9% (REO)

Cat. No. B7800116
M. Wt: 472.6 g/mol
InChI Key: NJOCOKMBKFILAF-KJVLTGTBSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Gadolinium(III) 2,4-pentanedionate hydrate, REacton|r, 99.9% (REO) is a useful research compound. Its molecular formula is C15H23GdO7 and its molecular weight is 472.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Gadolinium(III) 2,4-pentanedionate hydrate, REacton|r, 99.9% (REO) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gadolinium(III) 2,4-pentanedionate hydrate, REacton|r, 99.9% (REO) including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Gadolinium(III) 2,4-pentanedionate hydrate involves the reaction of gadolinium oxide with 2,4-pentanedione in the presence of a solvent and a catalyst. The reaction is followed by the addition of water to form the hydrate.

Starting Materials
Gadolinium oxide (Gd2O3), 2,4-pentanedione, Solvent (e.g. benzene, toluene), Catalyst (e.g. acetylacetone)

Reaction
Step 1: Dissolve gadolinium oxide in the solvent to form a solution., Step 2: Add 2,4-pentanedione to the solution and stir., Step 3: Add the catalyst to the solution and heat to reflux., Step 4: Continue stirring and refluxing for several hours., Step 5: Allow the solution to cool to room temperature., Step 6: Slowly add water to the solution while stirring., Step 7: Filter the resulting precipitate and wash with water., Step 8: Dry the precipitate in a vacuum oven to obtain Gadolinium(III) 2,4-pentanedionate hydrate.

properties

IUPAC Name

gadolinium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Gd.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/q;;;+3;/p-3/b3*4-3-;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOCOKMBKFILAF-KJVLTGTBSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Gd+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Gd+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23GdO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

gadolinium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate

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